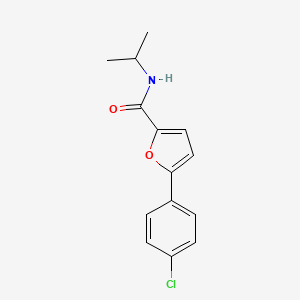

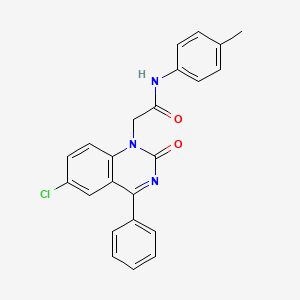

![molecular formula C20H19N5 B2445253 1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 384802-24-8](/img/structure/B2445253.png)

1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a complex organic molecule that contains several functional groups including a pyrazole ring, a benzimidazole ring, and a nitrile group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .

Molecular Structure Analysis

The molecular structure of this compound is likely to be planar due to the presence of the conjugated system of the benzimidazole and pyrazole rings. The nitrile group is also planar and contributes to the overall planarity of the molecule .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present. The pyrazole ring can undergo reactions at the nitrogen atoms, such as alkylation or acylation. The benzimidazole ring is less reactive, but can undergo electrophilic substitution. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to a primary amine .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. It’s likely to have a high melting point due to the presence of the planar, conjugated system which can engage in pi stacking interactions. The presence of the nitrile group could make this compound polar, and therefore soluble in polar solvents .Scientific Research Applications

Antileishmanial Activity

Leishmaniasis, caused by Leishmania parasites transmitted through sandfly bites, affects millions of people globally. Researchers have evaluated the synthesized pyrazole derivatives (specifically compound 13) for antileishmanial activity. Notably, compound 13 displayed superior antipromastigote activity, outperforming standard drugs like miltefosine and amphotericin B deoxycholate . Molecular docking studies further supported its efficacy against Leishmania parasites.

Antimalarial Activity

Malaria, transmitted by Plasmodium-infected mosquitoes, remains a major global health concern. The same pyrazole derivatives were also assessed for antimalarial activity. Compounds 14 and 15 showed significant inhibition effects against Plasmodium berghei, suggesting their potential as antimalarial agents .

Cytotoxicity

The compound’s cytotoxic efficiency was investigated, revealing promising results. Several derivatives exhibited in vitro cytotoxic activity, with IC50 values ranging from 0.426 to 4.943 μM. Some derivatives even surpassed the activity of standard reference drugs .

Anti-Tubercular Potential

Researchers synthesized related imidazole-containing compounds and evaluated their anti-tubercular potential against Mycobacterium tuberculosis. Among these, certain derivatives (e.g., 6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole) exhibited potent anti-tubercular activity .

Molecular Docking Studies

Molecular simulations were performed to justify the potent antipromastigote activity of compound 13. Its favorable binding pattern in the LmPTR1 pocket (active site) contributed to its efficacy .

Potential Pharmacophores

Mechanism of Action

Target of Action

It is known that pyrazole-bearing compounds, which include this compound, have diverse pharmacological effects . They have been reported to show potent antileishmanial and antimalarial activities .

Mode of Action

A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of a similar compound, which has a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that the compound might interact with its targets in a similar manner.

Biochemical Pathways

It is known that pyrazole derivatives can affect various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Pharmacokinetics

Imidazole, a related compound, is known to be highly soluble in water and other polar solvents , which could potentially influence the bioavailability of this compound.

Result of Action

It is known that pyrazole derivatives can have various biological activities, suggesting that this compound could potentially have a wide range of molecular and cellular effects .

Action Environment

Factors like the molar ratio of oxidant-to-substrate, nature of ligand, metal ion, and counter-ion significantly influence the catalytic activities of similar compounds .

Safety and Hazards

Future Directions

properties

IUPAC Name |

1-(3,5-dimethylpyrazol-1-yl)-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N5/c1-5-15-14(4)16(11-21)19-22-17-8-6-7-9-18(17)24(19)20(15)25-13(3)10-12(2)23-25/h6-10H,5H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNYKTPUYSVDYOK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)N4C(=CC(=N4)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

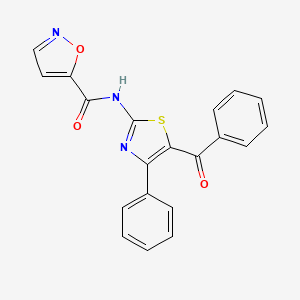

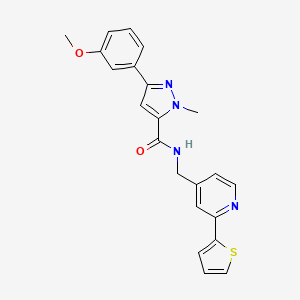

![8-ethoxy-3-(4-methylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2445171.png)

![Acetamide, N-[4-[[[4-(aminosulfonyl)phenyl]amino]sulfonyl]phenyl]-](/img/no-structure.png)

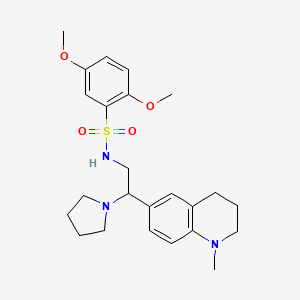

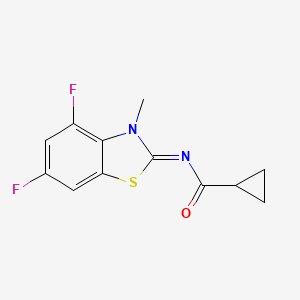

![N-(2,4-dichlorophenyl)-2-{[(4-methoxyphenyl)sulfonyl]anilino}acetamide](/img/structure/B2445179.png)

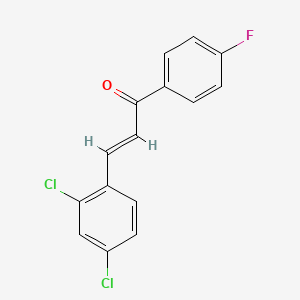

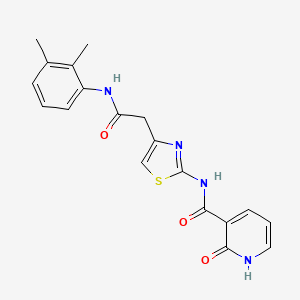

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(methylsulfanyl)-N-[(thiophen-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B2445182.png)

![N-(3-cyano-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridin-2-yl)-4-(dimethylsulfamoyl)benzamide](/img/structure/B2445183.png)

![2-(3-chlorobenzyl)-6-(thiomorpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2445190.png)